molecular formula C14H17NO2S B14474174 2-(2,6-Dimethylphenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione CAS No. 72877-65-7

2-(2,6-Dimethylphenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione

Cat. No.: B14474174
CAS No.: 72877-65-7
M. Wt: 263.36 g/mol
InChI Key: GBKSVWCQVVVDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethylphenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione is a heterocyclic compound featuring a thiazine ring substituted with dimethylphenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylaniline with a suitable thioamide in the presence of an oxidizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazine ring.

Scientific Research Applications

2-(2,6-Dimethylphenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenyl isothiocyanate
  • 2,6-Dimethylphenyl isocyanate
  • 2,6-Dimethylphenyl mono-hydroxychlorin

Uniqueness

2-(2,6-Dimethylphenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione is unique due to its thiazine ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

72877-65-7

Molecular Formula

C14H17NO2S

Molecular Weight

263.36 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-3,5-dimethylthiazine 1,1-dioxide

InChI

InChI=1S/C14H17NO2S/c1-10-8-13(4)15(18(16,17)9-10)14-11(2)6-5-7-12(14)3/h5-9H,1-4H3

InChI Key

GBKSVWCQVVVDIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=CS2(=O)=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.